molecular formula C15H11FN2O2S B12529736 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 821007-34-5

2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B12529736
CAS No.: 821007-34-5
M. Wt: 302.3 g/mol
InChI Key: GCTJCXJPVXWAHN-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by the presence of a five-membered ring containing an oxygen atom and two nitrogen atoms. It has gained attention due to its potential pharmacological activities, particularly its anticonvulsant properties .

Preparation Methods

The synthesis of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired 1,3,4-oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Comparison with Similar Compounds

2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole can be compared with other 1,3,4-oxadiazole derivatives, such as:

    2-[2-(2-Chlorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.

    2-[2-(2-Bromophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a bromine atom, potentially altering its reactivity and biological activity.

    2-[2-(2-Iodophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: The presence of an iodine atom may enhance its radiographic properties for imaging applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

821007-34-5

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H11FN2O2S/c1-21-15-18-17-14(20-15)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9H,1H3

InChI Key

GCTJCXJPVXWAHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2OC3=CC=CC=C3F

Origin of Product

United States

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